Anagrelide trichloro derivative

Beschreibung

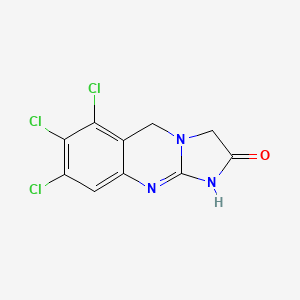

Structure

2D Structure

Eigenschaften

IUPAC Name |

6,7,8-trichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N3O/c11-5-1-6-4(8(12)9(5)13)2-16-3-7(17)15-10(16)14-6/h1H,2-3H2,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMDDIIKBFVZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C=C2N=C3N1CC(=O)N3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148852 | |

| Record name | Anagrelide trichloro derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-99-2 | |

| Record name | 6,7,8-Trichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagrelide trichloro derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092352992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anagrelide trichloro derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-CHLOROANAGRELIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZ855T0I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Development for Halogenated Anagrelide Derivatives

Established Synthetic Pathways for the Anagrelide (B1667380) Core Structure

The anagrelide core is a fused heterocyclic system known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one. The established synthetic routes to this core structure are multi-step processes that rely on building the molecule from a pre-halogenated aromatic precursor, thereby ensuring the correct placement of the chlorine atoms in the final structure.

A widely referenced pathway begins with a substituted dichloronitrobenzene derivative, such as 2,3-dichloro-6-nitrobenzyl chloride. google.comnewdrugapprovals.org The general sequence is as follows:

Alkylation: The starting benzyl (B1604629) halide is condensed with an ethyl or methyl ester of glycine (B1666218). This N-alkylation step attaches the glycine backbone, which will ultimately form part of the fused imidazoline (B1206853) ring. newdrugapprovals.org

Reduction of the Nitro Group: The nitro group on the benzene (B151609) ring is reduced to a primary amine. While various reducing agents can be used, this step is critical for impurity formation. Historically, reagents like stannous chloride (SnCl₂) in hydrochloric acid have been employed. google.comgoogle.com Catalytic hydrogenation is an alternative method. google.com

First Cyclization (Quinazoline Formation): The resulting N-(6-amino-2,3-dichlorobenzyl)glycine ester is treated with cyanogen (B1215507) bromide (CNBr). This reaction leads to the formation of an intermediate, ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate, typically isolated as a hydrobromide salt. google.comgoogle.com

Second Cyclization (Imidazolidinone Formation): The final ring closure is an intramolecular reaction. Treatment of the iminoquinazoline intermediate with a base, such as triethylamine (B128534) (TEA), in a suitable solvent like ethanol (B145695) or even water, induces cyclization to yield the fused imidazolidinone ring, completing the anagrelide core structure. google.comgoogle.com

Various modifications to this general pathway exist, starting from related materials like 2,3-dichlorotoluene (B105489) or 2,3-dichlorobenzaldehyde (B127699) to generate the necessary intermediates. newdrugapprovals.orggoogle.com These established methods provide a reliable foundation for producing the fundamental scaffold upon which further derivatization or analysis of byproducts is based.

Regioselective Halogenation Approaches for Imidazoquinazoline Scaffolds

Regioselective halogenation—the controlled placement of halogen atoms at specific positions—is paramount in the synthesis of anagrelide and its derivatives. The primary strategy employed in anagrelide's synthesis is not the direct halogenation of the final imidazoquinazoline heterocycle, but rather the use of a starting material where the halogenation pattern is already defined. newdrugapprovals.org However, the study of direct halogenation on related scaffolds provides context for the challenges and possibilities in this area.

For instance, methods have been developed for the regioselective C-H halogenation of related heterocyclic systems. Palladium-catalyzed reactions using N-halosuccinimides can achieve ortho-selective halogenation on quinazolinone scaffolds. google.com Similarly, transition-metal-free approaches using sodium chlorite (B76162) or bromite (B1237846) have been effective for the halogenation of imidazo[1,2-a]pyridines. biosynth.com These modern methods offer pathways to halogenated analogues that may be inaccessible through classical routes but are not typically employed in the bulk synthesis of anagrelide itself.

The anagrelide trichloro derivative is chemically identified as 6,7,8-trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one, also known as 8-Chloro Anagrelide. chemicalbook.comsynzeal.comveeprho.com This compound is not typically a target molecule but is a known process-related impurity generated during the synthesis of anagrelide. chemicalbook.comveeprho.com

Its formation is primarily attributed to a loss of regiochemical control during the synthesis of the parent drug. Specifically, patent literature indicates that the use of stannous chloride in strongly acidic conditions for the reduction of the nitro group can promote unwanted "over-chlorination" of the aromatic ring, leading to the formation of trichloro-impurities. google.com The additional chlorine atom is introduced at the C8 position of the quinazoline (B50416) ring.

A theoretical synthetic route to intentionally produce the this compound would mirror the established anagrelide synthesis, but would begin with a trichlorinated starting material, such as 1,2,3-trichloro-4-nitrobenzyl halide. Following the standard reaction sequence of glycine ester alkylation, nitro group reduction, and dual cyclizations would logically yield the desired 6,7,8-trichloro product.

Control over the halogenation pattern in the synthesis of anagrelide and its derivatives is achieved through two distinct conceptual approaches:

Building Block Control: This is the conventional and most reliable method for anagrelide. The synthesis begins with a benzene-derived starting material that already contains the desired halogen atoms in the correct positions (e.g., 2,3-dichloro-6-nitrotoluene). google.com This ensures that the final product, anagrelide, is exclusively the 6,7-dichloro isomer. The integrity of the C-Cl bonds is maintained throughout the synthetic sequence.

Reaction Condition Control: This aspect relates to preventing the formation of halogenated byproducts. The generation of the this compound is a prime example of where reaction conditions compromise selectivity. The strongly acidic and reactive environment of the stannous chloride/HCl reduction step can activate the aromatic ring towards further electrophilic chlorination, leading to the undesired 8-chloro byproduct. google.com Controlling this side reaction involves modifying the reduction conditions, for instance, by careful management of temperature and reagent stoichiometry or by employing alternative, milder reducing systems like catalytic hydrogenation. google.com

These two facets of control highlight a fundamental principle in complex organic synthesis: while building from pre-functionalized units provides high fidelity, each subsequent reaction step must be carefully controlled to avoid altering that pre-determined pattern.

Development of Advanced Synthetic Techniques for Novel Halogenated Analogs

The exploration of novel analogs of anagrelide, including new halogenated derivatives, benefits from advanced synthetic techniques that offer greater flexibility and efficiency than classical methods. One significant area of development is the use of solid-phase synthesis. For example, a method has been described for the solid-phase synthesis of anagrelide sulfonyl analogues. nih.gov This technique, which immobilizes intermediates on a resin support, could be adapted for creating libraries of halogenated anagrelide derivatives by using various halogenated 2-nitrobenzenesulfonyl chlorides as building blocks. Such combinatorial approaches allow for the rapid generation of many distinct analogs for further study. nih.gov

Furthermore, modern catalytic C-H functionalization reactions represent a powerful tool for creating novel halogenated compounds directly from a pre-formed heterocyclic core. While not used in the traditional anagrelide synthesis, these methods could be applied to an anagrelide precursor to introduce halogens at positions not accessible through the building block approach, thereby expanding the chemical diversity of accessible derivatives.

Research on Impurity Profiling and Mitigation Strategies for Anagrelide and its Halogenated Byproducts

Impurity profiling is a critical aspect of pharmaceutical manufacturing, ensuring the safety and quality of the final active ingredient. The this compound is a well-documented process-related impurity that must be monitored and controlled. chemicalbook.comveeprho.com

Impurity Formation: The primary source of the trichloro byproduct is the nitro-group reduction step when using stannous chloride in hydrochloric acid. google.com The harsh, acidic conditions can cause over-chlorination of the aromatic ring.

Detection and Quantification: To control such impurities, robust analytical methods are required. Stability-indicating high-performance liquid chromatography (HPLC) methods have been specifically developed to separate and quantify anagrelide from its potential impurities, including process-related byproducts and degradation products. researchgate.net These methods are essential for quality control during manufacturing.

Mitigation Strategies: Several strategies are employed to minimize the formation and presence of halogenated byproducts like the trichloro derivative:

Process Optimization: Modifying the reaction conditions of the critical reduction step can control the formation of trichloro impurities. This can include adjusting temperature, reaction time, and the stoichiometry of the acid used. google.com

Alternative Reagents: Replacing the SnCl₂/HCl system with alternative reduction methods, such as catalytic hydrogenation using a palladium catalyst, can provide a cleaner conversion to the desired amino intermediate, avoiding the harsh acidic conditions that promote chlorination. google.com

Purification Techniques: Efficient purification of the final product is crucial. While forming a hydrochloride salt of anagrelide can aid in purification, it can also lead to acid-catalyzed hydrolysis, especially at industrial scale. google.com An effective method for obtaining high-purity anagrelide involves the crystallization of the anagrelide free base. A process involving suspension in water and addition of an organic base has been shown to yield anagrelide with very high purity (approx. 99.8% by HPLC), effectively removing process-related impurities. google.com

Through a combination of optimized synthesis and advanced purification methods, the levels of the this compound and other byproducts can be effectively controlled to meet stringent regulatory standards.

Identification of the this compound as a Key Process-Related Impurity

The this compound, chemically identified as 6,7,8-Trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one, is a significant process-related impurity in the synthesis of Anagrelide. synzeal.comalentris.orgveeprho.com It is also known by the synonym 8-Chloro Anagrelide. synzeal.comalentris.orgveeprho.com The presence of this and other halogenated impurities is a critical concern in the pharmaceutical manufacturing of Anagrelide, necessitating stringent quality control measures.

The formation of such impurities is often linked to the starting materials and the specific synthetic route employed in the production of the active pharmaceutical ingredient (API). The this compound is one of several potential impurities that can arise, including various other chlorinated and halogenated compounds. pharmaffiliates.comchemicea.com The thorough characterization and control of these impurities are essential to ensure the purity, safety, and efficacy of the final drug product.

Below is a table detailing the key identification parameters for the this compound and other related impurities.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1092352-99-2 | C₁₀H₆Cl₃N₃O | 290.53 |

| Anagrelide Hydrochloride | 58579-51-4 | C₁₀H₈Cl₃N₃O | 292.55 |

| 2-((2,3,4-Trichloro-6-nitrobenzyl)amino)acetic acid ethyl ester | 2187431-30-5 | C₁₁H₁₁Cl₃N₂O₄ | 341.57 |

| Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate Hydrochloride | 85325-12-8 | C₁₁H₁₄Cl₂N₂O₂•xHCl | 277.15 |

| (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic Acid | 1159977-03-3 | C₁₀H₉Cl₂N₃O₂ | 274.1 |

| 5,6-Dichloro-3,4-dihydroquinazolin-2(1H)-imine | N/A | C₈H₇Cl₂N₃ | 216.07 |

This table is generated based on data from multiple sources. pharmaffiliates.comsimsonpharma.comsynzeal.comsynzeal.com

Analytical Methodologies for Detection and Quantification of Halogenated Impurities

To ensure the quality of Anagrelide, robust analytical methods are required for the detection and quantification of the trichloro derivative and other related impurities. aquigenbio.com High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a widely used technique for this purpose. alentris.orgresearchgate.net These methods are developed and validated according to the stringent guidelines of the International Council for Harmonisation (ICH) to ensure their accuracy, precision, specificity, linearity, and sensitivity. researchgate.netnih.gov

A typical RP-HPLC method for the analysis of Anagrelide and its impurities involves a C8 or C18 column, a mobile phase consisting of a buffer and an organic solvent mixture, and UV detection. researchgate.netresearchgate.net For instance, one validated method utilizes a Symmetry C8 column with a mobile phase composed of a phosphate (B84403) buffer (pH 4.1) and a mixture of acetonitrile, methanol, and buffer. The detection is commonly performed at a wavelength of 254 nm. researchgate.net

The validation of these analytical methods includes forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light. nih.gov This helps to demonstrate the stability-indicating nature of the method, ensuring that it can effectively separate the degradation products from the main active ingredient.

The performance of these analytical methods is characterized by several key parameters, which are summarized in the table below.

| Analytical Parameter | Typical Value/Range |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | < 0.05 % |

| Limit of Quantitation (LOQ) | < 0.05 % |

| Recovery | 95 % to 105 % |

| RSD for Precision | 0.5 % to 2.5 % |

This table is compiled from information presented in multiple research articles. researchgate.netresearchgate.netnih.gov

The development and implementation of such precise and reliable analytical methodologies are crucial for the routine quality control of Anagrelide, ensuring that the levels of the this compound and other impurities are maintained within acceptable limits. veeprho.comaquigenbio.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Halogenated Anagrelide Analogs

Elucidating the Influence of Halogen Substitution Patterns on Biological Activity and Selectivity (in vitro)

The introduction of halogen atoms into the anagrelide (B1667380) scaffold can profoundly influence its biological activity and selectivity. Halogenation, particularly with chlorine, can alter the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. While comprehensive in-vitro studies specifically detailing the biological activity of the Anagrelide trichloro derivative (6,7,8-trichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one) are not extensively available in publicly accessible literature, we can infer potential effects based on the broader understanding of halogenated quinazolines.

The position and number of halogen substituents on the quinazoline (B50416) ring are critical determinants of activity. For instance, the parent compound, anagrelide, is a dichloro-substituted molecule (6,7-dichloro). nih.gov The addition of a third chlorine atom at the 8-position, creating the trichloro derivative, would further increase the lipophilicity and electron-withdrawing nature of the aromatic ring system. This modification could potentially enhance membrane permeability and alter the binding affinity for its target proteins.

In the broader context of quinazoline-based inhibitors, polyhalogenation has been shown to enhance inhibitor stability and potency by forming additional interactions within the ATP binding pocket of protein kinases. biosynth.com The trichloro substitution pattern on the anagrelide backbone might therefore be hypothesized to modulate its known inhibitory effects on phosphodiesterase III (PDE3) or other potential targets. However, without specific experimental data, the precise impact on selectivity—for instance, the ratio of desired anti-megakaryocytic activity to off-target cardiovascular effects—remains an area for further investigation.

Table 1: Comparative Overview of Anagrelide and its Trichloro Derivative

| Feature | Anagrelide | This compound |

| IUPAC Name | 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | 6,7,8-trichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one nih.gov |

| CAS Number | 68475-42-3 google.com | 1092352-99-2 nih.gov |

| Molecular Formula | C₁₀H₇Cl₂N₃O nih.gov | C₁₀H₆Cl₃N₃O nih.gov |

| Molecular Weight | 256.09 g/mol google.com | 290.5 g/mol nih.gov |

| Known Biological Target | Phosphodiesterase III (PDE3) inhibitor nih.govgoogle.com | Presumed PDE3 inhibitor; specific activity not widely reported. |

| Key Structural Feature | Dichloro substitution at positions 6 and 7 | Trichloro substitution at positions 6, 7, and 8 nih.gov |

This table is for illustrative purposes and is based on available chemical data. Biological activity for the trichloro derivative is inferred and requires experimental validation.

Correlating Specific Structural Modifications within the Imidazoquinazoline Core with Target Binding Affinity and Cellular Response (in vitro)

The imidazoquinazoline core is the fundamental scaffold responsible for the pharmacological activity of anagrelide and its analogs. Modifications to this core, including halogenation, directly impact target binding and subsequent cellular responses. The binding of anagrelide to its primary target, PDE3, is a key event in its mechanism of action. The trichloro derivative, with its altered electronic and steric profile, is expected to exhibit a different binding affinity compared to the dichloro parent compound.

While direct in-vitro binding affinity data for the this compound is scarce, studies on other halogenated ligands suggest that the introduction of halogens can lead to stronger binding through various non-covalent interactions, including halogen bonding. google.com The electron-deficient outer region of a covalently bonded halogen atom can interact favorably with a Lewis base, such as a carbonyl oxygen or an aromatic ring on a protein, thereby stabilizing the ligand-protein complex. google.com

Table 2: Hypothetical Impact of Halogenation on Imidazoquinazoline Core Interactions

| Structural Modification | Potential Effect on Target Binding | Potential Impact on Cellular Response |

| Addition of Chlorine at C8 (Trichloro derivative) | Increased lipophilicity may enhance membrane transit. Potential for halogen bonding, altering binding affinity. | Could lead to increased or decreased potency in inhibiting megakaryocyte maturation. Selectivity profile may be altered. |

| Removal of Chlorine (Monochloro or Dechloro analogs) | Reduced lipophilicity. Altered electronic distribution affecting key interactions. | Likely to decrease potency compared to the dichloro parent compound. |

| Substitution with other Halogens (e.g., Bromine, Fluorine) | Different steric bulk and electronegativity would modulate binding interactions. | Varied potency and selectivity profiles are expected, necessitating specific SAR studies. |

This table presents hypothetical correlations based on general principles of medicinal chemistry and requires experimental validation for the this compound.

Principles of Rational Design for Optimized Imidazoquinazoline Scaffolds with Modified Pharmacological Profiles

The rational design of novel imidazoquinazoline analogs is guided by the desire to improve upon the pharmacological profile of existing compounds like anagrelide. The primary goals of such design strategies often include enhancing target potency, increasing selectivity to minimize off-target effects, and optimizing pharmacokinetic properties.

A key principle in the rational design of these scaffolds is the systematic exploration of the chemical space around the core structure. This involves making targeted modifications and evaluating their impact on biological activity. The synthesis of the this compound, likely originating from 3,4,5-trichloroaniline, represents such a targeted modification. epa.gov

Computational modeling plays a crucial role in modern rational drug design. researchgate.net Techniques such as molecular docking can be used to predict how different analogs will bind to the target protein. For the imidazoquinazoline scaffold, docking studies could help in understanding how the addition of a third chlorine atom influences the orientation of the molecule in the binding pocket of PDE3 and its interactions with key amino acid residues.

Another important aspect of rational design is the concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. In the context of halogenated anagrelide analogs, this could involve substituting chlorine with other halogens like bromine or fluorine to fine-tune the electronic and steric properties of the molecule.

Development of Predictive Models for Structure-Activity and Structure-Property Relationships

To accelerate the discovery of optimized imidazoquinazoline analogs, the development of predictive quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models is highly valuable. These models use statistical methods to correlate chemical structures with biological activities or physicochemical properties.

For a series of halogenated anagrelide analogs, a QSAR model could be developed to predict their inhibitory activity against PDE3 based on a set of calculated molecular descriptors. These descriptors could include parameters related to:

Hydrophobicity: Such as the logarithm of the octanol-water partition coefficient (logP).

Electronic properties: Like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Steric properties: Including molecular volume and surface area.

By training such a model on a dataset of compounds with known activities, it becomes possible to predict the activity of novel, untested analogs like the this compound. This can help in prioritizing which compounds to synthesize and test, thereby saving time and resources.

Similarly, QSPR models can be developed to predict important pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For instance, a model could be built to predict the metabolic stability of different halogenated anagrelide analogs, which is a critical factor in determining their in-vivo efficacy and duration of action.

The development of robust and validated predictive models for the imidazoquinazoline scaffold would be a significant step forward in the rational design of new therapeutic agents with improved pharmacological profiles.

Advanced Research Methodologies and Analytical Characterization

Computational Chemistry and Molecular Dynamics Simulations

Computational methods have emerged as powerful tools in drug discovery and development, offering insights into molecular interactions and properties that can be difficult to obtain through experimental means alone. For halogenated derivatives of anagrelide (B1667380), these in silico approaches provide a rational basis for understanding their behavior at a molecular level.

Ligand-Protein Docking and Binding Free Energy Calculations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is instrumental in understanding the potential interactions of the anagrelide trichloro derivative with its biological targets. By modeling the binding pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex.

Following docking, binding free energy calculations are often performed to estimate the affinity of the ligand for the protein. These calculations provide a quantitative measure of the strength of the interaction, which is crucial for predicting the potential biological activity of the derivative. Molecular dynamics simulations can further refine these predictions by accounting for the dynamic nature of both the ligand and the protein, offering a more realistic representation of the binding event. Such simulations have been employed to explore the conformational changes that may affect binding affinity.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are utilized to investigate the electronic properties and reactivity of molecules. bohrium.com For the this compound, DFT can provide valuable information about its electronic structure, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). researchgate.net

These electronic properties are directly related to the molecule's reactivity and potential for chemical transformations. For instance, the calculated electrostatic potential can indicate regions of the molecule that are susceptible to nucleophilic or electrophilic attack. This information is critical for predicting potential degradation pathways and for understanding the metabolic fate of the compound. DFT calculations have been used to assess the stability and reactivity of various chemical compounds. bohrium.com

Conformational Analysis and Prediction of Molecular Geometries

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For the this compound, computational methods can be used to explore its conformational landscape and predict its preferred molecular geometry.

This information is essential for understanding how the derivative interacts with its biological target. The specific arrangement of atoms in space determines the molecule's ability to fit into a binding site and form favorable interactions. Molecular dynamics simulations can also be used to study the dynamic behavior of the molecule and how its conformation may change over time. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Methods for Detailed Characterization

While computational methods provide valuable predictive insights, experimental techniques are essential for the definitive characterization of the this compound. Advanced spectroscopic and chromatographic methods are employed to confirm its structure, determine its molecular weight, and analyze its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. google.com By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the connectivity of atoms and the three-dimensional structure of the molecule.

For the this compound, 1H and 13C NMR spectroscopy are used to identify the different types of protons and carbon atoms in the molecule and their chemical environments. jwit.org.cn This information is crucial for confirming the presence and position of the three chlorine atoms on the quinazoline (B50416) ring system. Two-dimensional NMR techniques, such as COSY and HSQC, can provide further insights into the connectivity of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is another indispensable tool for the characterization of chemical compounds. google.comjwit.org.cn It provides a precise measurement of the molecular weight of the this compound, confirming its elemental composition. pharmaffiliates.comepa.gov High-resolution mass spectrometry can further distinguish between compounds with the same nominal mass but different elemental formulas.

In addition to molecular weight determination, MS can be used to study the fragmentation pattern of the molecule. By analyzing the fragments produced when the molecule is ionized, researchers can gain valuable information about its structure and the location of the chlorine substituents. This fragmentation data serves as a fingerprint for the compound and can be used for its identification in complex mixtures.

An article on the "this compound" cannot be generated at this time. Extensive searches of scientific literature and chemical databases have yielded no specific information or research data for a compound identified as "this compound."

The available scientific information focuses on Anagrelide and its officially recognized related compounds and impurities, none of which are characterized as a trichloro- derivative. Consequently, there is no public data available regarding the X-ray crystallography, High-Performance Liquid Chromatography (HPLC) analysis, or in vitro biological assays specifically for an "this compound."

Therefore, it is not possible to provide an article that adheres to the requested outline and content inclusions for this specific chemical entity. Should this be a novel compound with internal research data, that information is not present in the public domain. For information on Anagrelide or its documented impurities, a new query would be required.

Q & A

Q. What methodologies validate the compound’s mechanism of action in thrombocytosis models?

- Methodological Answer : Mechanistic validation requires:

- Gene expression profiling : RNA-seq to identify pathways modulated in megakaryocyte cultures.

- Receptor binding assays : Radioligand competition studies (e.g., ³H-anagrelide displacement).

- In vivo knockdown models : CRISPR/Cas9 targeting putative molecular targets (e.g., PDE3A).

Cross-validation with clinical platelet count data ensures translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.